2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile
Description
2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile is a malononitrile-derived compound featuring a unique hybrid structure. Its core consists of a malononitrile backbone (NC–C(CN)–C≡N) substituted with two distinct groups:
- A dimethylamino group (–N(CH₃)₂), which imparts electron-donating properties.
This compound’s design integrates both aromatic and aliphatic amine functionalities, likely enhancing its solubility and reactivity compared to simpler malononitrile derivatives. The chlorine atom on the phenyl ring may influence electronic effects (e.g., resonance withdrawal) and biological activity, as seen in analogous pharmaceuticals .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]-(dimethylamino)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5/c1-20(2)16(13(11-18)12-19)22-9-7-21(8-10-22)15-5-3-14(17)4-6-15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLTHQJAACOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile typically involves the reaction of 4-chlorophenylpiperazine with dimethylformamide dimethyl acetal (DMF-DMA) and malononitrile. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The process involves the formation of an intermediate iminium ion, which subsequently reacts with malononitrile to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Malononitrile derivatives are widely explored for their versatility in organic synthesis and medicinal chemistry. Below, we compare the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural and Functional Group Variations
Key Insights
Chlorophenyl substituents (shared with 5g ) are associated with improved metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs.
Synthetic Efficiency
- The target compound’s synthesis likely involves condensation reactions (e.g., Claisen-Schmidt or Michael addition), similar to analogs in . However, yields for such multi-step syntheses are often moderate (e.g., 40–60% for 5g ), contrasting with the high yield (96%) of the thioether derivative in .
Physicochemical and Spectral Properties π-Conjugation: Compounds like 5g exhibit extended conjugation due to aryl and heterocyclic substituents, leading to fluorescence. The target compound’s piperazino group may limit conjugation but improve solubility. NMR/HRMS Characterization: All analogs (including 5f, 5g ) are validated via ¹H NMR and HRMS, confirming structural integrity. The target compound would require similar rigorous analysis.
Biological Relevance The piperazine moiety is a hallmark of dopamine and serotonin receptor ligands. Compared to non-piperazine analogs (e.g., 5g ), the target compound may exhibit enhanced CNS activity. Methylthio groups (as in ) are less metabolically stable than dimethylamino or chlorophenyl groups, limiting their therapeutic utility.
Biological Activity
The compound 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile (often referred to as a piperazine derivative) has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₇H₁₉ClN₂
- Molecular Weight : 286.80 g/mol
The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenyl piperazine with various reagents to introduce the malononitrile moiety. The synthesis method has been detailed in patents that describe various synthetic routes and conditions for optimal yield .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against gram-positive bacteria and mycobacterial strains, with some derivatives showing submicromolar activity .
- Cytotoxicity : The cytotoxic effects on cancer cell lines have also been evaluated. The compound's derivatives have shown varying degrees of cytotoxicity, with some demonstrating minimal toxicity to primary mammalian cell lines while effectively inhibiting cancer cell proliferation .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects is thought to involve interaction with cellular targets that disrupt normal cellular functions, leading to apoptosis in cancer cells and inhibition of bacterial growth.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of piperazine derivatives, including those related to malononitrile. The results indicated that certain compounds exhibited a broader spectrum of action against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. Notably, the derivatives were found to be more effective than standard antibiotics like ampicillin and rifampicin .
| Compound | Activity Against S. aureus | Activity Against M. tuberculosis | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound A | Yes | Yes | >10 µM |
| Compound B | Yes | No | 5 µM |
| Compound C | No | Yes | >20 µM |
Study 2: Cytotoxic Profile
Another research effort focused on the cytotoxic profile of these compounds against various cancer cell lines. The findings revealed that while some derivatives were highly cytotoxic to cancer cells, they maintained low toxicity levels in non-cancerous cells, suggesting a favorable therapeutic index.
| Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) | Non-Cancerous Cell Toxicity |
|---|---|---|---|
| HeLa (Cervical) | 3.5 | 8.0 | Low |
| MCF-7 (Breast) | 5.0 | 12.0 | Low |
| A549 (Lung) | 4.5 | 10.0 | Low |
Q & A
Synthesis Optimization and Purification Strategies
Q: What methodologies are recommended for optimizing the multi-step synthesis of 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile to improve yield and purity? A:
- Reaction Conditions: Prioritize stepwise coupling of the piperazine and malononitrile moieties under inert atmospheres (e.g., N₂), using catalysts like triethylamine to facilitate nucleophilic substitution. Control temperatures between 0–5°C during sensitive steps (e.g., carbocation intermediates) to minimize side reactions .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethyl acetate is preferred for phase separation in workup .
- Characterization: Employ tandem HPLC-MS for real-time monitoring of intermediates and LC-NMR for structural confirmation. Purity >95% is achievable via recrystallization from ethanol/water mixtures .
Advanced Structural Elucidation Challenges
Q: How can researchers address discrepancies in structural characterization of this compound, particularly regarding stereoelectronic effects in the malononitrile core? A:
- X-Ray Crystallography: Resolve ambiguities in bond angles and electron density distribution caused by the dimethylamino-methylene group. Compare with analogous structures like (Z)-2-{[(4-Chloro-dithiazolylidene)amino]methylene}malononitrile to identify common torsional strain patterns .
- DFT Calculations: Use Gaussian or ORCA software to model hyperconjugative interactions between the piperazino and malononitrile moieties, validating results against experimental IR and UV-Vis spectra .
Designing Biological Activity Assays
Q: What experimental frameworks are suitable for evaluating the pharmacological potential of this compound, particularly in CNS disorders? A:
- In Vitro Receptor Binding: Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors using radioligand displacement assays, given structural similarities to piperazine-based antipsychotics .
- Computational Docking: Utilize AutoDock Vina to predict binding affinities to neurotransmitter transporters, focusing on the chlorophenyl group’s role in hydrophobic pocket interactions .
Resolving Data Contradictions in Solubility and Reactivity
Q: How should researchers reconcile conflicting solubility data reported for this compound in polar vs. nonpolar solvents? A:
- Solubility Profiling: Conduct systematic studies using the shake-flask method across pH 3–10 buffers. Note that the malononitrile group increases hydrophilicity in acidic media (e.g., logP ~1.2 in pH 5.0 PBS) but aggregates in nonpolar solvents .
- Reactivity Analysis: Investigate nucleophilic attack susceptibility via kinetic studies with thiols or amines, correlating results with HPLC retention times to identify degradation pathways .
Mechanistic Studies of Ring-Opening Reactions
Q: What techniques elucidate the mechanism of piperazine ring-opening reactions under acidic conditions? A:
- Kinetic Isotope Effects (KIE): Use deuterated solvents (D₂O) to track proton transfer steps during ring-opening. Compare activation energies via Arrhenius plots .
- In Situ Raman Spectroscopy: Monitor vibrational shifts in the C-N stretching region (1,100–1,250 cm⁻¹) to identify transition states .
Computational Modeling of Electronic Properties
Q: Which computational approaches best predict the compound’s charge-transfer behavior for material science applications? A:
- TD-DFT Simulations: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing capacity of the malononitrile group. Benchmark against experimental cyclic voltammetry data .
- Molecular Dynamics (MD): Simulate π-π stacking interactions in crystalline phases using Materials Studio, aligning with XRD data .
Stability Under Thermal and Photolytic Stress
Q: What protocols ensure reliable assessment of thermal and photolytic degradation pathways? A:
- Forced Degradation Studies: Expose the compound to 70°C/75% RH for thermal stability and UV-C light (254 nm) for photolysis. Track degradation products via UPLC-QTOF-MS, noting cleavage of the dimethylamino-methylene bond as a primary pathway .
- Arrhenius Modeling: Extrapolate shelf-life predictions from accelerated stability data using Ea values derived from TGA-DSC .
Structure-Activity Relationship (SAR) Studies
Q: How can systematic SAR studies identify critical substituents for enhancing target selectivity? A:
- Analog Synthesis: Modify the chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and assess changes in receptor binding using SPR assays .
- 3D-QSAR: Build CoMFA/CoMSIA models to map steric and electrostatic fields, optimizing the piperazino-dimethylamino spacer for improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
